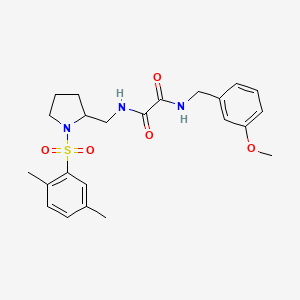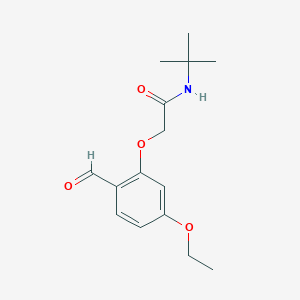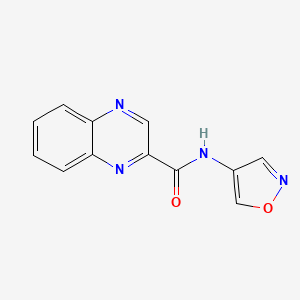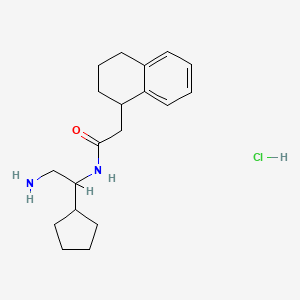
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical and Photochemical Properties
A study by Öncül, Öztürk, and Pişkin (2021) investigated the photophysical and photochemical properties of zinc(II) phthalocyanine compounds containing benzenesulfonamide derivatives. This research is crucial in understanding the behavior of such compounds in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Radiolabeled Antagonist for Imaging
Hamill et al. (1996) developed [11C]L-159,884, a radiolabeled nonpeptide angiotensin II antagonist, by C-11 methylation. This compound is useful for imaging angiotensin II AT1 receptors, indicating its potential in medical imaging and diagnostics (Hamill et al., 1996).
Soluble Fluorinated Polyamides
Liu et al. (2013) synthesized new diamines containing pyridine and trifluoromethylphenyl groups, leading to the development of fluorinated polyamides with pyridine and sulfone moieties. These polymers, due to their solubility and thermal properties, have potential applications in various industrial and material science fields (Liu et al., 2013).
Potential in Photodynamic Therapy
Research by Öncül, Öztürk, and Pişkin (2022) on zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base revealed its potential as a photosensitizer in photodynamic therapy, an alternative treatment method in cancer therapy (Öncül, Öztürk, & Pişkin, 2022).
Photophysical Properties for Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) highlighted the photophysical properties of a new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These properties are significant for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Sensitivity Analysis in Protein Labeling
Qiao et al. (2009) conducted a study on the sensitivity analysis of water-soluble, cyanine dye-labeled proteins using high-performance liquid chromatography. Their findings provide insights into protein analysis and the potential for detecting low-abundance proteins in various biological research fields (Qiao et al., 2009).
Molecular Dynamics Studies for Reactivating AChE
Chandar, Lo, and Ganguly (2014) utilized quantum chemical and steered molecular dynamics studies to design compounds to reverse the aging process of organophosphorus-inhibited acetylcholinesterase (AChE). This research is relevant in developing therapies for conditions involving AChE inhibition (Chandar, Lo, & Ganguly, 2014).
Polymerization Kinetics
Bhatnagar and Srivastava (1991) studied the radical polymerization of styrene initiated by dimethyl sulfonium 2-pyridyl carbonyl methylide. Understanding the kinetics and mechanisms of such polymerizations has implications in materials science and industrial applications (Bhatnagar & Srivastava, 1991).
Propriétés
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-16-9-10-17(2)21(12-16)32(29,30)26-11-5-7-19(26)15-25-23(28)22(27)24-14-18-6-4-8-20(13-18)31-3/h4,6,8-10,12-13,19H,5,7,11,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGKWOPFIQYGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2439178.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2439179.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2439181.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2439183.png)



![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)

![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)
